molecular formula C21H25ClN2O3S2 B14983930 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide

Cat. No.: B14983930
M. Wt: 453.0 g/mol
InChI Key: QRHIHVDJBAZTGX-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorobenzyl methanesulfonate. This intermediate is then reacted with piperidine-4-carboxamide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C21H25ClN2O3S2

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S2/c22-19-8-6-17(7-9-19)16-29(26,27)24-13-10-18(11-14-24)21(25)23-12-15-28-20-4-2-1-3-5-20/h1-9,18H,10-16H2,(H,23,25)

InChI Key

QRHIHVDJBAZTGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSC2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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